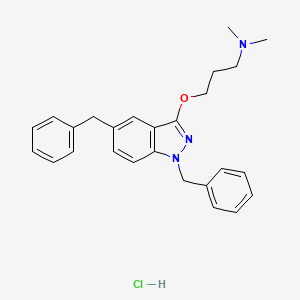
N-(2-Phenylacetyl)alanine
説明
N-(2-Phenylacetyl)alanine is a laboratory chemical with the CAS number 17966-65-3 . It has a molecular formula of C11H13NO3 .
Molecular Structure Analysis
The molecular weight of this compound is 207.23 g/mol . The IUPAC Standard InChIKey is CBQJSKKFNMDLON-JTQLQIEISA-N .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties were not found in the search results.
科学的研究の応用
Preparation of D-Alanine
N-(2-Phenylacetyl)alanine plays a role in the synthesis of D-alanine. By reacting DL-alanine with phenylacetyl chloride, N-Phenylacetyl-DL-alanine is formed. This compound, after enzymatic hydrolysis, leads to the production of D-alanine, which is of interest due to its optical purity and yield (Jiao Qing-cai, 2008).
Biocatalytic Resolution of Amino Acids
The compound has been used in the biocatalytic resolution of β-fluoroalkyl-β-alanines. This process involves synthesizing and resolving enantiopure β-amino acids with the aid of enzymes like penicillin acylase, demonstrating the compound’s utility in creating specific enantiomers of amino acids (V. Soloshonok, 1994).
Specificity of Amino Acid Acylases
This compound is relevant in studies exploring the specificity of amino acid acylases. These enzymes asymmetrically hydrolyze N-acylated racemic amino acids, and the study of their interaction with compounds like this compound helps in understanding enzyme behavior and potential applications (S. M. Birnbaum et al., 1952).
Waste Nitrogen Excretion and Metabolic Studies
In a study on metabolic changes and pharmacokinetics in a specific urea cycle disorder, this compound related compounds were used to examine waste nitrogen excretion as amino acid acylation products (O. Simell et al., 1986).
Hydrolysis of N-acyl Derivatives
Research on the hydrolysis of N-acyl derivatives of amino acids like alanine and phenylalanine involves this compound. This research contributes to the understanding of the relationship between substrate structure and enzyme susceptibility (W. Fones & M. Lee, 1953).
Safety and Hazards
N-(2-Phenylacetyl)alanine is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed .
特性
IUPAC Name |
2-[(2-phenylacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(11(14)15)12-10(13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWFFCURSPACFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



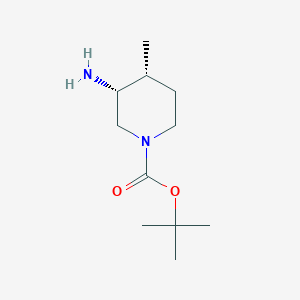

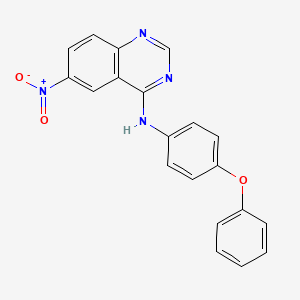
![tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3110305.png)

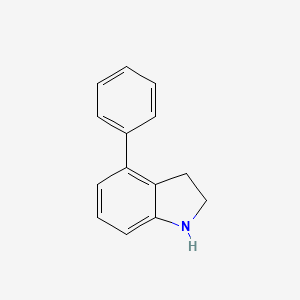

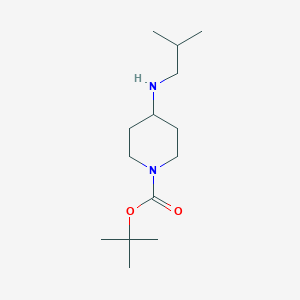
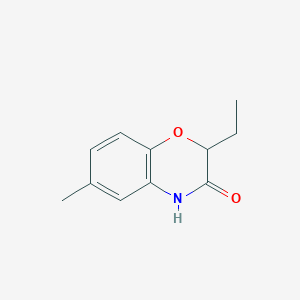


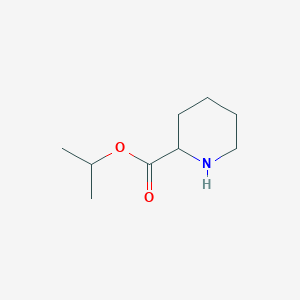
![benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate](/img/structure/B3110402.png)
